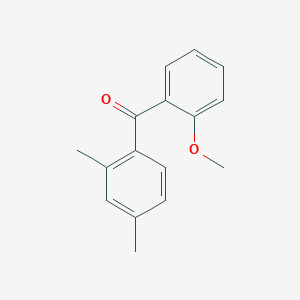

2,4-Dimethyl-2'-methoxybenzophenone

Description

Current Scientific Landscape of Benzophenone (B1666685) Derivatives in Organic and Materials Chemistry

Benzophenone and its derivatives are a cornerstone in various chemical disciplines. In organic chemistry, they are pivotal as photoinitiators in polymerization processes and as key intermediates in the synthesis of more complex molecules. nih.gov The benzophenone core, with its two phenyl rings attached to a carbonyl group, offers a robust and modifiable scaffold. hmdb.canist.gov This structural versatility allows for the fine-tuning of electronic and steric properties through the introduction of various substituents on the phenyl rings. nist.gov

In materials chemistry, substituted benzophenones are integral to the development of advanced functional materials. hmdb.ca Their inherent photochemical activity makes them excellent candidates for UV-absorbers, protecting polymers and other materials from photodegradation. chemicalbook.com Furthermore, recent research has highlighted their potential in the realm of organic electronics, particularly in the design of organic light-emitting diodes (OLEDs). nist.govchemicalbook.comnih.gov The ability to modify the benzophenone structure allows for the creation of materials with specific energy levels (HOMO/LUMO) and triplet state energies, which are crucial for the performance of OLED devices. nist.gov The exploration of multifunctional organic luminescent materials based on benzophenone frameworks is an active area of research, with applications in fluorescence materials, hosts for phosphorescent complexes, and thermally activated delayed fluorescence (TADF) materials. hmdb.ca

Research Rationale and Focused Inquiry into 2,4-Dimethyl-2'-methoxybenzophenone

The specific compound, this compound, presents an interesting case for scientific inquiry. The substitution pattern—two methyl groups on one phenyl ring and a methoxy (B1213986) group on the other—suggests a molecule with distinct electronic and steric characteristics. The electron-donating nature of the methyl and methoxy groups can influence the photophysical properties of the benzophenone core, potentially leading to novel applications in photochemistry or materials science.

Review of Foundational Academic Literature on Methoxybenzophenones and Structure-Property Relationships

The study of structure-property relationships is fundamental to the design of new molecules with desired functionalities. chemsrc.com In the context of methoxybenzophenones, the position and number of methoxy groups have a profound impact on their properties. For example, the introduction of a methoxy group can alter the absorption and emission characteristics of the molecule. chemicalbook.com

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not readily found in publicly accessible literature, its properties can be inferred by examining related compounds. The following table presents data for structurally similar benzophenone derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 2,4-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | - |

| 2-Methoxybenzophenone | C₁₄H₁₂O₂ | 212.24 | 39-41 |

| 4-Methoxybenzophenone (B1664615) | C₁₄H₁₂O₂ | 212.24 | 61-64 |

| 2,2'-Dimethoxybenzophenone | C₁₅H₁₄O₃ | 242.27 | 97-99 |

| 4,4'-Dimethoxybenzophenone | C₁₅H₁₄O₃ | 242.27 | 144-146 |

| This compound | C₁₆H₁₆O₂ | 240.30 | Not available |

Data for related compounds sourced from publicly available chemical databases.

The spectroscopic characteristics of this compound can be predicted based on the functional groups present.

Synthesis of Substituted Benzophenones

The primary method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.

For the synthesis of this compound, a plausible route would be the Friedel-Crafts acylation of m-xylene (B151644) with 2-methoxybenzoyl chloride.

Proposed Synthesis:

This is a hypothetical reaction scheme based on standard organic chemistry principles.

Alternatively, a Friedel-Crafts reaction between 2,4-dimethylbenzoyl chloride and anisole (B1667542) could also be envisioned. The choice of reactants and reaction conditions would be crucial to control the regioselectivity of the acylation and to maximize the yield of the desired product.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLRFVDAMAYAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641459 | |

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-50-2 | |

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Analysis of 2,4 Dimethyl 2 Methoxybenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity and chemical environment of atoms within the 2,4-Dimethyl-2'-methoxybenzophenone molecule. The asymmetry of the molecule results in a unique set of signals for each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals are expected for the three methyl groups (two on one phenyl ring and one from the methoxy (B1213986) group) and the aromatic protons. The two methyl groups on the 2,4-disubstituted ring would appear as sharp singlets, likely in the range of δ 2.3-2.5 ppm. The methoxy protons would also present as a singlet, typically further downfield around δ 3.7-3.9 ppm. The aromatic region (δ 7.0-7.9 ppm) would display a complex series of multiplets (doublets, triplets, etc.) corresponding to the seven aromatic protons, with their specific chemical shifts and coupling constants dictated by their position relative to the electron-withdrawing carbonyl group and the electron-donating methyl and methoxy substituents.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbon is the most deshielded, appearing at a characteristic downfield chemical shift, often in the δ 195-198 ppm region. rsc.org The aromatic carbons resonate between δ 110-145 ppm, with their exact shifts influenced by the attached substituents. The methoxy carbon signal is typically found around δ 55-56 ppm, while the methyl carbons appear at the most upfield region, approximately δ 20-22 ppm. rsc.org Combining one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all signals, confirming the molecular framework. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar substituted benzophenones.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 196-198 |

| Aromatic C-H | 7.0 - 7.9 (multiplets) | 110 - 145 |

| Aromatic Quaternary C | - | 125 - 160 |

| Methoxy (-OCH₃) | 3.7 - 3.9 (singlet) | 55 - 56 |

| 2-Methyl (-CH₃) | 2.3 - 2.5 (singlet) | 20 - 22 |

| 4-Methyl (-CH₃) | 2.3 - 2.5 (singlet) | 20 - 22 |

Advanced Mass Spectrometry (MS) Techniques for Precise Molecular and Fragment Identification

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and identifying the structure of this compound through analysis of its fragmentation patterns. The molecular formula C₁₆H₁₆O₂ corresponds to a precise molecular weight of approximately 240.1150 Da.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. The subsequent fragmentation of this ion provides structural clues. For benzophenones, the most common fragmentation pathway is cleavage alpha to the carbonyl group, breaking the bond between the carbonyl carbon and one of the aromatic rings. nist.govpearson.com

Key expected fragments for this compound include:

m/z 240: The molecular ion [C₁₆H₁₆O₂]⁺˙.

m/z 209: Loss of a methoxy radical (·OCH₃), [M - 31]⁺.

m/z 135: The methoxybenzoyl cation [CH₃OC₆H₄CO]⁺, resulting from cleavage of the bond to the dimethylphenyl ring.

m/z 119: The dimethylbenzoyl cation [(CH₃)₂C₆H₃CO]⁺, resulting from cleavage of the bond to the methoxyphenyl ring.

m/z 107: The methoxyphenyl cation [CH₃OC₆H₄]⁺.

m/z 91: The dimethylphenyl cation [(CH₃)₂C₆H₃]⁺.

These fragmentation patterns are diagnostic, allowing for the differentiation of isomers and confirming the specific arrangement of substituents on the benzophenone (B1666685) core. youtube.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Formula |

| 240 | Molecular Ion | [C₁₆H₁₆O₂]⁺˙ |

| 135 | Methoxybenzoyl cation | [C₈H₇O₂]⁺ |

| 119 | Dimethylbenzoyl cation | [C₉H₉O]⁺ |

| 107 | Methoxyphenyl cation | [C₇H₇O]⁺ |

| 91 | Dimethylphenyl cation | [C₈H₇]⁺ |

Comprehensive Vibrational Spectroscopy (Infrared and Raman) for Intramolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the molecule's functional groups. nih.govcardiff.ac.uk These methods are complementary and essential for confirming the presence of key structural motifs in this compound.

The most prominent feature in the IR spectrum of a benzophenone derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1630-1670 cm⁻¹. researchgate.netresearchgate.net The conjugation of the carbonyl group with the two aromatic rings slightly lowers this frequency compared to non-conjugated ketones.

Other significant vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium bands from the methyl groups appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

Asymmetric C-O-C Stretching: A strong band from the methoxy ether linkage, typically found around 1240-1260 cm⁻¹.

Symmetric C-O-C Stretching: A medium intensity band near 1020-1040 cm⁻¹.

C-H Bending: Various bands in the fingerprint region (< 1400 cm⁻¹) corresponding to in-plane and out-of-plane bending of the aromatic and methyl C-H bonds.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, providing complementary information. currentseparations.com The aromatic ring vibrations and the symmetric stretching of the C-C bonds often produce strong signals in the Raman spectrum. ias.ac.in

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1630 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1040 | Medium |

Solid-State Structural Determination via X-ray Crystallography of Related Benzophenones

In this compound, the steric hindrance is significant due to the presence of both a methyl group at the 2-position and a methoxy group at the 2'-position. This forces the two phenyl rings to adopt a twisted conformation, with significant dihedral angles relative to the plane of the carbonyl group. The dihedral angles (C-C-C=O) for each ring are expected to be in the range of 30° to 60°. This twisting minimizes steric strain but reduces the extent of π-conjugation across the molecule compared to a hypothetical planar structure.

Analysis of structures like 4-methoxybenzophenone (B1664615) and other substituted benzophenones in the Cambridge Structural Database provides typical bond lengths and angles. nih.gov The C=O double bond length is typically around 1.22-1.24 Å, while the C-C bonds connecting the carbonyl group to the phenyl rings are in the range of 1.48-1.50 Å.

Table 4: Typical Structural Parameters for Substituted Benzophenones from X-ray Crystallography

| Parameter | Typical Value |

| C=O Bond Length | 1.22 - 1.24 Å |

| C(carbonyl)-C(phenyl) Bond Length | 1.48 - 1.50 Å |

| Aromatic C-C Bond Length | 1.38 - 1.40 Å |

| Phenyl Ring 1 Dihedral Angle | 30° - 60° |

| Phenyl Ring 2 Dihedral Angle | 30° - 60° |

Time-Resolved and Steady-State Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, particularly UV-Vis absorption, reveals information about the electronic transitions within the molecule. Substituted benzophenones typically exhibit two main absorption bands. scialert.netresearchgate.net

π→π* Transition: An intense absorption band at shorter wavelengths, usually in the 240-280 nm range. This transition involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic system.

n→π* Transition: A weaker, broader absorption band at longer wavelengths, typically between 320-360 nm. This corresponds to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital.

The methyl and methoxy substituents act as auxochromes, modifying the absorption properties. Their electron-donating nature typically causes a bathochromic (red) shift of both the π→π* and n→π* transitions compared to unsubstituted benzophenone. nih.gov

Benzophenones are well-known for their highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁). rsc.org This process is often studied using time-resolved spectroscopy. nih.govacs.org After initial excitation, the molecule rapidly transitions to the triplet state, which has a much longer lifetime than the singlet state. This long-lived and reactive T₁ state is responsible for the well-documented photochemical reactivity of benzophenones, such as their use as photosensitizers and photoinitiators. nih.govoregonstate.edu

Table 5: Expected Electronic Transitions for this compound

| Electronic Transition | Expected λₘₐₓ Range (nm) | Characteristics |

| π→π | 250 - 280 | High molar absorptivity (ε) |

| n→π | 330 - 360 | Low molar absorptivity (ε) |

Mechanistic Organic Chemistry and Reactivity Profiles of 2,4 Dimethyl 2 Methoxybenzophenone

Ground State Reactivity and Functional Group Transformations

The ground state reactivity of 2,4-Dimethyl-2'-methoxybenzophenone is dictated by the interplay of its three main components: the carbonyl group, the electron-rich 2,4-dimethylphenyl ring, and the 2'-methoxyphenyl ring.

Oxidation Reactions and Associated Mechanisms

The benzophenone (B1666685) skeleton is generally resistant to oxidation under mild conditions. However, the methyl groups on the 2,4-dimethylphenyl ring are susceptible to oxidation under more forcing conditions, such as with strong oxidizing agents like potassium permanganate or chromic acid. This would likely proceed through a benzylic radical mechanism to ultimately yield the corresponding carboxylic acids.

The methoxy (B1213986) group is also a potential site for oxidative cleavage, although this typically requires specific reagents.

A table summarizing potential oxidation reactions is presented below.

| Oxidizing Agent | Potential Products | Reaction Conditions |

| KMnO4, H+, heat | 2-carboxy-4-methyl-2'-methoxybenzophenone, 2,4-dicarboxy-2'-methoxybenzophenone | Vigorous |

| CrO3, H2SO4 | 2-carboxy-4-methyl-2'-methoxybenzophenone, 2,4-dicarboxy-2'-methoxybenzophenone | Vigorous |

Reduction Pathways and Electrochemical Investigations

The most reactive site for reduction in this compound is the carbonyl group. It can be reduced to a secondary alcohol, diphenylmethanol, using various reducing agents.

Chemical Reduction: Common reducing agents and their expected products are outlined in the table below.

| Reducing Agent | Product | Mechanism |

| Sodium borohydride (NaBH4) | (2,4-dimethylphenyl)(2-methoxyphenyl)methanol | Hydride transfer |

| Lithium aluminum hydride (LiAlH4) | (2,4-dimethylphenyl)(2-methoxyphenyl)methanol | Hydride transfer |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | (2,4-dimethylphenyl)(2-methoxyphenyl)methanol | Surface-mediated hydrogen addition |

Electrochemical Reduction: Electrochemical studies on substituted benzophenones indicate that reduction typically occurs in two successive one-electron steps. The first step forms a radical anion, and the second, at a more negative potential, generates a dianion. The reduction potential would be influenced by the electron-donating methyl and methoxy groups, likely making it slightly more difficult to reduce compared to unsubstituted benzophenone.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): Both aromatic rings of this compound are activated towards electrophilic attack due to the presence of electron-donating groups (methyl and methoxy).

On the 2,4-dimethylphenyl ring: The two methyl groups are ortho, para-directing. The primary sites for electrophilic attack would be the positions ortho and para to these groups (positions 3, 5, and 6). Steric hindrance from the adjacent carbonyl group and the other methyl group would influence the regioselectivity.

On the 2'-methoxyphenyl ring: The methoxy group is a strong ortho, para-director. Electrophilic substitution would be directed to the positions ortho and para to the methoxy group (positions 3', 5', and 6').

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the aryl rings of this compound is unlikely. This type of reaction generally requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack, which are absent in this molecule.

Excited State Photochemistry and Photoreactivity

The photochemistry of benzophenones is well-studied and is characterized by the reactivity of the triplet excited state.

Direct Photolysis Mechanisms and Quantum Yield Studies

Upon absorption of UV light, this compound would be promoted to an excited singlet state, which would then be expected to undergo efficient intersystem crossing to the triplet state. The primary photochemical reaction for benzophenones is photoreduction in the presence of a hydrogen donor, leading to the formation of a ketyl radical.

While specific quantum yield data for this compound is not available, the quantum yield of photoreduction for substituted benzophenones is known to be dependent on the nature and position of the substituents. Electron-donating groups can sometimes lower the quantum yield of photoreduction.

A hypothetical reaction scheme for the direct photolysis in the presence of a hydrogen donor (R-H) is as follows:

Excitation: C16H16O2 + hν → [C16H16O2]* (Singlet)

Intersystem Crossing: [C16H16O2]* (Singlet) → [C16H16O2]* (Triplet)

Hydrogen Abstraction: [C16H16O2]* (Triplet) + R-H → C16H17O2• (Ketyl radical) + R•

Dimerization: 2 C16H17O2• → Pinacol product

Indirect Photochemical Processes Involving Reactive Species

In environmental or biological systems, this compound can undergo indirect photochemical degradation through reactions with various reactive species.

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and can react with the aromatic rings via electrophilic addition or with the methyl groups via hydrogen abstraction. This would lead to the formation of hydroxylated or further oxidized products.

Singlet Oxygen (¹O₂): The reaction of singlet oxygen with this molecule is expected to be slow, as the compound lacks easily abstractable allylic hydrogens or electron-rich double bonds susceptible to [4+2] or [2+2] cycloadditions.

Triplet Excited Chromophoric Dissolved Organic Matter (³CDOM):* In natural waters, triplet excited states of dissolved organic matter can act as photosensitizers. They can transfer energy to this compound or abstract hydrogen, leading to its degradation. The efficiency of this process would depend on the triplet energy of the specific CDOM components relative to that of the benzophenone derivative.

Investigation of Photorearrangement and Cleavage Reactions

The photochemical behavior of benzophenones is a well-established area of study, with the excited triplet state of the carbonyl group playing a central role in their reactivity. In the case of this compound, the presence of ortho and para methyl groups on one phenyl ring and an ortho methoxy group on the other introduces specific electronic and steric influences that dictate its photoreactivity, particularly concerning photorearrangement and cleavage reactions.

Upon absorption of ultraviolet (UV) light, this compound is promoted to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing to the more stable triplet state (T₁). The T₁ state has a diradical character, with an unpaired electron on both the carbonyl oxygen and the carbonyl carbon. This excited state is highly reactive and can undergo a variety of intramolecular reactions.

Another significant photochemical process for ortho-substituted benzophenones is photorearrangement. For this compound, an intramolecular hydrogen abstraction from one of the ortho methyl groups (at the 2-position) by the excited carbonyl oxygen is a plausible primary step. This would generate a biradical intermediate. Subsequent cyclization and aromatization of this intermediate can lead to the formation of substituted benzofuran derivatives. The specific substitution pattern on the resulting benzofuran would depend on the regioselectivity of the initial hydrogen abstraction and the subsequent cyclization.

The relative quantum yields of these photorearrangement and cleavage pathways are dependent on several factors, including the solvent polarity, the presence of quenchers, and the specific wavelength of irradiation. The electronic effects of the dimethyl and methoxy substituents also play a crucial role in modulating the reactivity of the excited triplet state.

Table 1: Potential Photoproducts of this compound

| Reaction Type | Proposed Product | Mechanistic Intermediate |

|---|---|---|

| Photocleavage | 2,4-Dimethyl-2'-hydroxybenzophenone | Biradical from H-abstraction from methoxy group |

| Photorearrangement | Substituted Dibenzofuran | Biradical from H-abstraction from methyl group |

Mechanistic Insights into Derivatization and Polymerization Processes

The benzophenone scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. nih.gov The reactivity of this compound in derivatization and polymerization reactions is governed by the functional groups present: the carbonyl group, the aromatic rings, and the methoxy and methyl substituents.

Derivatization of this compound can be achieved through several synthetic routes. The carbonyl group can undergo typical ketone reactions. For instance, reduction with agents like sodium borohydride would yield the corresponding diphenylmethanol derivative. Grignard reactions with organometallic reagents could be employed to introduce a third substituent at the carbonyl carbon, leading to tertiary alcohols. The aromatic rings are susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by the existing activating (methyl and methoxy) and deactivating (carbonyl) groups. The steric hindrance from the ortho substituents might influence the regioselectivity of these reactions.

A significant application of benzophenone derivatives is in the field of polymer chemistry, where they are often used as photoinitiators. researchgate.net Benzophenone itself is a well-known Type II photoinitiator, which upon excitation, abstracts a hydrogen atom from a suitable donor (a co-initiator, such as an amine) to generate a ketyl radical and a substrate radical. wikipedia.orgacs.org The substrate radical then initiates the polymerization of monomers, such as acrylates.

This compound can be incorporated into polymer chains, either as a pendant group or as part of the polymer backbone, to create polymeric photoinitiators. This can be achieved by first functionalizing the benzophenone molecule with a polymerizable group (e.g., a vinyl or acrylate group) and then co-polymerizing it with other monomers. The resulting polymer will have photoactive benzophenone units. Upon UV irradiation, these units can initiate cross-linking or grafting reactions, which are crucial for applications in coatings, adhesives, and biomaterials. acs.orgnih.gov

The mechanism of polymerization initiation by a polymeric benzophenone based on this compound would follow the established principles of Type II photoinitiation. The excited benzophenone moiety would abstract a hydrogen atom from a neighboring polymer chain or a co-initiator, leading to the formation of radicals that can initiate further polymerization or cross-linking. The presence of the dimethyl and methoxy groups can influence the photochemical and photophysical properties of the benzophenone chromophore, potentially affecting the efficiency of the photoinitiation process.

Table 2: Examples of Derivatization and Polymerization Reactions

| Reaction Type | Reagents/Conditions | Product Type | Application |

|---|---|---|---|

| Reduction | NaBH₄, Methanol | Diphenylmethanol derivative | Synthetic Intermediate |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrated benzophenone derivative | Synthetic Intermediate |

| Co-polymerization | Acryloyl chloride, AIBN, Monomers | Polyacrylate with pendant benzophenone | Photo-crosslinkable polymer |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxybenzophenone |

| 2-hydroxybenzophenone |

| Formaldehyde |

| 2,4-Dimethyl-2'-hydroxybenzophenone |

| Sodium borohydride |

| Acryloyl chloride |

Theoretical and Computational Chemistry of 2,4 Dimethyl 2 Methoxybenzophenone

Quantum Chemical Modeling of Electronic Structure, Molecular Orbitals, and Energy Gaps

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of substituted benzophenones. The electronic behavior of these molecules is largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. scialert.net The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transition properties. irjweb.comnih.gov

Studies on various substituted benzophenones show that the specific placement of these groups is crucial. For instance, electron-donating substituents in the para position of the benzophenone (B1666685) moiety can lead to a more stable molecule compared to substitutions at the ortho position. ufms.br In 2,4-Dimethyl-2'-methoxybenzophenone, the methyl groups at the 2 and 4 positions and the methoxy (B1213986) group at the 2' position are expected to destabilize the ground state and lower the energy gap, influencing its photophysical properties. scribd.com

Table 1: Representative Calculated Frontier Orbital Energies for Substituted Benzophenones Note: Values are illustrative based on typical DFT calculations for similar structures. Actual values for this compound would require specific computation.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzophenone (unsubstituted) | -6.62 | -1.90 | 4.72 |

| Dimethoxybenzophenone | -6.21 | -1.75 | 4.46 |

| Hydroxybenzophenone | -6.45 | -1.82 | 4.63 |

Conformational Analysis and Inter-Ring Torsion Angle Studies

The three-dimensional structure of benzophenones is characterized by the torsion (dihedral) angles of the two phenyl rings relative to the plane of the central carbonyl group. These angles are a result of the balance between two opposing factors: the steric hindrance between the ortho-hydrogens (or substituents) of the rings, which favors a twisted conformation, and the π-conjugation between the rings and the carbonyl group, which favors planarity. sci-hub.se

For unsubstituted benzophenone in its stable crystalline form, the dihedral angles between the phenyl rings are around 54-65 degrees. buffalo.edu The presence of bulky substituents in the ortho positions, as in this compound, introduces significant steric strain. The methyl group at position 2 and the methoxy group at position 2' will force the respective phenyl rings to twist further out of the carbonyl plane to minimize steric repulsion. nih.govresearchgate.net This increased torsion angle disrupts the π-conjugation across the molecule, which can lead to changes in its electronic and photophysical properties, such as a decrease in the intensity of certain UV absorption bands. sci-hub.se

Computational methods can map the potential energy surface as a function of these torsion angles to identify the most stable (minimum energy) conformation. Studies on ortho-substituted benzophenones confirm that the steric effect of the substituent is the dominant factor in determining the final geometry. sci-hub.se For this compound, the global minimum energy conformation would likely feature significant and unequal twisting of the two aromatic rings.

Table 2: Typical Inter-Ring Torsion Angles in Substituted Benzophenones

| Compound | Ring A Torsion Angle (°) | Ring B Torsion Angle (°) | Total Twist Angle (°) |

| Benzophenone | ~28 | ~28 | ~56 |

| 2-Methylbenzophenone | >30 | ~28 | >58 |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | - | - | 37.85 nih.govresearchgate.net |

| 2-Amino-2',5-dichlorobenzophenone | - | - | 83.72 nih.govresearchgate.net |

Simulation and Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic signatures of molecules.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are widely used to predict the electronic absorption spectra of molecules like benzophenone derivatives. scribd.comresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org For benzophenones, typical spectra show two main absorption bands: a strong π→π* transition at shorter wavelengths (in the UVB range) and a weaker n→π* transition at longer wavelengths (in the UVA range). scialert.netufms.br Substituents significantly affect these transitions. The electron-donating methyl and methoxy groups in this compound are expected to cause a red-shift (to longer wavelengths) of the π→π* band. researchgate.netacs.org Ortho substitution, in particular, has been linked to absorption in the UVA spectral region. researchgate.netacs.org

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. The predicted shifts are sensitive to the molecule's conformation and electronic environment, reflecting the influence of the methyl and methoxy substituents on the electron density of nearby protons and carbon atoms.

IR Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. For this compound, a key feature in the IR spectrum is the strong absorption band corresponding to the C=O carbonyl stretch. The frequency of this vibration is sensitive to the electronic effects of the ring substituents. scialert.net

Reaction Pathway Elucidation and Transition State Analysis for Benzophenone Chemistry

Benzophenone and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV light, benzophenone is excited from its ground singlet state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). ijpda.org This triplet state is a diradical and is responsible for much of benzophenone's photochemistry.

A classic reaction is the photoreduction of benzophenone in the presence of a hydrogen donor (like isopropanol), which leads to the formation of benzpinacol. ijpda.orgbgsu.edu The mechanism involves the triplet benzophenone abstracting a hydrogen atom from the donor, forming a ketyl radical. researchgate.net Two ketyl radicals then dimerize to form the final product. ijpda.org

Structure-Reactivity and Structure-Photophysical Property Correlations

A central goal of computational studies on benzophenone derivatives is to establish clear correlations between molecular structure and chemical or photophysical properties. nih.gov

Structure-Reactivity: The reactivity of the excited triplet state is influenced by the electronic properties of the substituents. Electron-donating groups can increase the electron density on the carbonyl oxygen, potentially affecting the rate of hydrogen abstraction. researchgate.net Steric hindrance from ortho-substituents can also play a role by shielding the carbonyl group or by altering the conformation, which in turn affects the accessibility of the excited state. nih.gov

Structure-Photophysical Property: There is a strong correlation between the substitution pattern and UV absorption properties. researchgate.net As noted earlier, electron-donating groups generally cause a bathochromic (red) shift in the main absorption bands. acs.org The position of the substituent is also critical; ortho-hydroxy substituents, for example, can form an intramolecular hydrogen bond with the carbonyl oxygen, which provides an efficient pathway for the harmless dissipation of absorbed UV energy. mdpi.com While this compound lacks a hydroxyl group for such a mechanism, the electronic and steric effects of its substituents are key determinants of its specific absorption spectrum and photostability. researchgate.netresearchgate.net Computational studies have shown that for many benzophenone derivatives, the main electronic transitions in the UVA/UVB range have π→π* character, with the HOMO→LUMO transition being dominant. scribd.comresearchgate.net

Investigation of Non-Covalent Interactions within Benzophenone Derivatives

Non-covalent interactions are crucial in determining the conformation, crystal packing, and properties of molecules. rsc.org While weaker than covalent bonds, their cumulative effect is significant. researchgate.net In the context of this compound and its analogs, several types of non-covalent interactions can be investigated computationally.

Intramolecular Interactions: Although this compound cannot form the strong intramolecular hydrogen bonds seen in hydroxybenzophenones, weaker interactions like C-H···O or C-H···π interactions can still influence its preferred conformation. nih.govbohrium.com The ortho-methoxy group, for example, may engage in a weak C-H···O interaction with a hydrogen on the other phenyl ring, contributing to conformational stability.

Intermolecular Interactions: In the solid state, the arrangement of molecules is governed by intermolecular forces. Computational analysis of crystal packing can reveal weak hydrogen bonds (e.g., C-H···O involving the carbonyl oxygen) and π-π stacking interactions between the aromatic rings of adjacent molecules. bohrium.com These interactions are critical for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. bohrium.com Symmetry-Adapted Perturbation Theory (SAPT) is one computational method that can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, repulsion, induction, and dispersion, providing a deep understanding of the forces at play. ohio-state.edu

Advanced Applications and Environmental Photochemistry of Methoxybenzophenone Derivatives

Role as Photoinitiators and UV Stabilizers in Advanced Materials Science

Benzophenone (B1666685) and its derivatives are a critical class of compounds in materials science, primarily recognized for their ability to initiate photochemical reactions and protect materials from UV degradation. Upon absorption of UV radiation, typically around 350 nm, the benzophenone molecule undergoes an electronic transition to an excited triplet state. mdpi.com This excited state can then abstract a hydrogen atom from a suitable donor, such as a polymer chain, generating a radical. This radical formation is the fundamental principle behind its dual role as both a photoinitiator and a UV stabilizer.

As photoinitiators , benzophenone derivatives are used to trigger radical polymerization, a process for creating a wide range of polymers. The radicals generated from the hydrogen abstraction process initiate a chain reaction with monomer units, leading to the formation of a polymer. wikipedia.org This is particularly useful in UV curing applications for inks, coatings, and adhesives, where rapid, on-demand polymerization is required. sigmaaldrich.comuvabsorber.com While a vast number of benzophenone derivatives are used, such as 4-methoxybenzophenone (B1664615) and 2,4,6-trimethylbenzophenone, they all leverage this core photochemical mechanism. google.com The efficiency of a specific derivative can be influenced by its substituents, which can alter its absorption spectrum and reactivity.

As UV stabilizers , the same photochemical process that makes benzophenones effective photoinitiators allows them to protect materials from the harmful effects of sunlight. chemimpex.comperformanceadditives.us By absorbing UV radiation and dissipating the energy through photochemical reactions, they prevent the UV light from reaching and breaking down the polymer matrix of the host material. mpi.eu This prevents photo-oxidation, which leads to material degradation, discoloration, and loss of mechanical properties. mpi.eu Benzophenone derivatives are incorporated into a variety of materials, including plastics like PVC and polyurethane, coatings, and synthetic rubbers to enhance their durability and lifespan upon sun exposure. uvabsorber.comperformanceadditives.us For example, 2-hydroxy-4-methoxybenzophenone (Benzophenone-3) is a common UV absorber that can strongly absorb UV rays in the 290-400nm range, offering excellent photostability. chemimpex.comchembk.com

The selection of a specific benzophenone derivative depends on factors such as its absorption spectrum, solubility in the host material, volatility, and chemical stability. uvabsorber.comchembk.com

Development of Functional Materials through Benzophenone Integration

The unique photoreactive nature of the benzophenone moiety allows for its integration into various materials to create functionalized surfaces and supports. This is often achieved by covalently bonding benzophenone derivatives to a substrate, which can then be used to attach other molecules or to create cross-linked polymer networks. mdpi.com

One significant application is in the creation of polymeric ligands and solid-phase supports . Benzophenone derivatives can be used to functionalize surfaces like silicon wafers. mdpi.com For instance, polymers containing benzophenone units can be spin-coated onto a surface and then irradiated with UV light. The excited benzophenone groups abstract hydrogen atoms from adjacent polymer chains, forming covalent C-C bonds and creating a cross-linked, surface-attached polymer network or hydrogel. mdpi.com This method provides a robust way to modify surface properties or to create a solid support for further chemical synthesis or biological applications.

Another approach involves synthesizing polymers with benzophenone derivatives incorporated directly into their structure. For example, "living" anionic polymers can be reacted with benzophenone derivatives to create polymers with specific end-groups. google.com These functionalized polymers can then be used in a variety of applications, including as components in more complex macromolecular structures. The development of such materials is crucial in fields like microelectronics, sensor technology, and biomedicine, where precisely controlled surface chemistry is essential. Research has also explored the use of benzophenone derivatives in the development of materials for organic light-emitting diodes (OLEDs), acting as host materials for phosphorescent emitters. mdpi.com

The process of solid-phase extraction (SPE) also utilizes functionalized materials. While SPE is a technique for sample clean-up, the underlying principle involves using a solid material (the stationary phase) that can selectively bind to certain molecules. nih.gov Materials functionalized with benzophenone-like structures can be designed to have specific affinities, aiding in the separation and analysis of complex mixtures, such as determining the presence of benzophenone metabolites in biological samples. nih.govnih.gov

Photochemical Transformation and Environmental Fate in Aquatic Matrices

The widespread use of benzophenone derivatives, particularly in sunscreens and personal care products, has led to their detection in aquatic environments. researchgate.net Their environmental fate, especially their transformation under sunlight, is a subject of significant research. These compounds are generally lipophilic and can persist in the environment, raising concerns about their potential ecological impact. mdpi.com

Pathways and Kinetics of Photodegradation

The breakdown of methoxybenzophenone derivatives in water is primarily driven by photochemical processes. The rate and dominant pathway of this degradation depend heavily on the specific water conditions, such as pH, the presence of dissolved organic matter (DOM), and other chemical species. researchgate.net

The main photodegradation pathways include:

Direct Photolysis: The compound directly absorbs sunlight and undergoes transformation. The quantum yield for direct photolysis of benzophenone-3 (BP-3), a closely related compound, is relatively low, suggesting this pathway might be slower than others under certain conditions. nih.gov

Indirect Photolysis: The degradation is driven by reactive species present in the water that are themselves generated by sunlight. Key reactive species include:

Hydroxyl Radicals (•OH): These are highly reactive and can rapidly degrade benzophenone derivatives. The reaction with •OH is often a major transformation pathway in surface waters with low levels of dissolved organic carbon (DOC). researchgate.netnih.gov

Triplet States of Chromophoric Dissolved Organic Matter (³CDOM):* In waters with high DOC content, the reaction with excited states of natural organic matter becomes a dominant degradation route. researchgate.netnih.gov

Other Radicals: Carbonate radicals (CO₃⁻•) and nitrate (B79036) radicals (NO₂•) can also contribute to degradation, although their importance varies with water chemistry. nih.govresearchgate.net

The kinetics of photodegradation, often expressed as a half-life, can vary from weeks to months depending on these environmental factors, as well as water depth and season. researchgate.netnih.gov For example, the degradation of BP-3 is significantly accelerated in the presence of hydrogen peroxide (H₂O₂) under UV light, a process that generates hydroxyl radicals. nih.gov Conversely, the presence of high concentrations of humic acid can inhibit degradation by scavenging radicals and blocking sunlight. nih.gov

Table 1: Photodegradation Kinetics of Benzophenone-3 (2-Hydroxy-4-methoxybenzophenone) This table presents kinetic data for a closely related and well-studied analogue, as specific data for 2,4-Dimethyl-2'-methoxybenzophenone is not readily available.

| Reactant | Second-Order Rate Constant (k) | Conditions/Notes | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | (2.0 ± 0.4) x 10¹⁰ M⁻¹ s⁻¹ | A primary pathway for degradation in many surface waters. | nih.gov |

| Triplet CDOM* | (1.1 ± 0.1) x 10⁹ M⁻¹ s⁻¹ | Becomes dominant in waters with high dissolved organic carbon. | nih.gov |

| Singlet Oxygen (¹O₂) | (2.0 ± 0.1) x 10⁵ M⁻¹ s⁻¹ | A less significant pathway compared to •OH and ³CDOM*. | nih.gov |

| Carbonate Radical (CO₃⁻•) | < 5 x 10⁷ M⁻¹ s⁻¹ | Contribution is minor in most freshwater environments. | nih.gov |

| Process | Quantum Yield (Φ) | Conditions/Notes | Reference |

| Direct UV Photolysis | (3.1 ± 0.3) x 10⁻⁵ | Represents the efficiency of light absorption leading to reaction. | nih.gov |

Identification and Characterization of Phototransformation Products

The photochemical degradation of methoxybenzophenones results in the formation of various transformation products. Identifying these byproducts is crucial for a complete understanding of the environmental risk, as they may be more or less toxic than the parent compound.

Studies on the photodegradation of benzophenone-3 (BP-3) have identified several key transformation products. When reacting with hydroxyl radicals, the primary products result from the cleavage of the bond between the carbonyl group and the methoxy-substituted aromatic ring. researchgate.net This can lead to the formation of compounds like:

Benzoic acid nih.gov

Benzaldehyde nih.gov

2,4-dihydroxybenzophenone (BP-1) , which is formed through O-demethylation. researchgate.net

Other identified products from BP-3 degradation include benzophenone, 2-hydroxybenzophenone, and 4-methoxybenzophenone. researchgate.net In some cases, methylated derivatives have also been detected, likely formed from reactions with fragments of other photodegraded molecules. nih.gov The chlorination of benzophenone derivatives, which can occur in swimming pools or water treatment facilities, can also produce halogenated byproducts with their own distinct toxicological profiles. researchgate.net

The specific suite of transformation products generated from this compound would likely follow similar pathways, involving cleavage around the central carbonyl group and modifications to the methyl and methoxy (B1213986) substituents, though specific experimental data is needed for confirmation.

Table 2: Identified Phototransformation Products of Benzophenone-3 (2-Hydroxy-4-methoxybenzophenone) This table lists products from a well-studied analogue to infer potential transformation products of this compound.

| Product Name | Formation Pathway/Notes | Reference |

|---|---|---|

| Benzoic Acid | Resulting from cleavage of the C-C bond next to the carbonyl group. | nih.gov |

| Benzaldehyde | A minor product from the same cleavage pathway. | nih.gov |

| 2,4-Dihydroxybenzophenone (BP-1) | Formed by O-demethylation of the methoxy group. | researchgate.net |

| Benzophenone | Resulting from cleavage and loss of hydroxyl and methoxy groups. | researchgate.net |

| 2-Hydroxybenzophenone | Product of cleavage. | researchgate.net |

| 4-Methoxybenzophenone | Product of cleavage. | researchgate.net |

Emerging Research Frontiers and Prospective Studies on 2,4 Dimethyl 2 Methoxybenzophenone

Rational Design of Next-Generation Benzophenone (B1666685) Analogues with Tunable Properties

The rational design of new chemical entities is a cornerstone of modern materials science and drug discovery. For 2,4-Dimethyl-2'-methoxybenzophenone, this involves the systematic modification of its core structure to fine-tune its physicochemical and biological properties. The existing methyl and methoxy (B1213986) groups serve as a starting point for creating a library of analogues. Structure-activity relationship (SAR) studies on other benzophenone series have shown that the nature and position of substituents dramatically influence their activity. nih.gov For instance, the introduction of electron-donating groups can enhance certain biological activities, while electron-withdrawing groups may alter photochemical behavior. nih.gov

Prospective studies would focus on introducing a variety of functional groups at different positions on the two phenyl rings. By correlating these structural changes with resulting properties—such as absorption wavelength, quantum yield, or receptor binding affinity—researchers can develop predictive models for designing next-generation analogues with highly specific and optimized functions.

Table 1: Prospective Structural Modifications and Their Potential Impact

| Modification Site | Proposed Substituent | Potential Property to Tune | Rationale |

|---|---|---|---|

| Phenyl Ring A (2,4-dimethyl) | Halogens (F, Cl, Br) | Electronic properties, Lipophilicity | Introduce electron-withdrawing effects and modulate cell membrane permeability. |

| Phenyl Ring A (2,4-dimethyl) | Hydroxyl (-OH) | Antioxidant activity, H-bonding | Introduce hydrogen-bonding capability and potential for radical scavenging. nih.gov |

| Phenyl Ring B (2'-methoxy) | Alkoxy chains (-OR) | Solubility, Steric hindrance | Modify solubility in different media and control access to the carbonyl group. |

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Product Profiling

The efficient synthesis and purification of this compound and its future analogues depend on a deep understanding of the reaction dynamics. Advanced analytical techniques are crucial for achieving this. Real-time reaction monitoring, using methods like in-situ Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the continuous tracking of reactant consumption and product formation. This provides invaluable kinetic data that can be used to optimize reaction conditions such as temperature, pressure, and catalyst loading, thereby maximizing yield and minimizing byproduct formation.

Following synthesis, comprehensive product profiling is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution mass spectrometry (HRMS), enables the separation, identification, and quantification of the target compound, as well as any impurities or isomers. This level of detailed analysis is critical for ensuring the purity of the final product and for understanding the mechanistic pathways of the synthesis.

Table 2: Application of Advanced Analytical Techniques

| Technique | Application Area | Information Gained |

|---|---|---|

| In-situ FTIR/NMR | Real-Time Reaction Monitoring | Reaction kinetics, detection of transient intermediates, endpoint determination. |

| HPLC-MS/MS | Product Profiling & Purification | Separation of isomers, identification of byproducts, accurate mass determination. |

| Gas Chromatography (GC-MS) | Purity Analysis | Quantification of volatile impurities and starting materials. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Property Modeling

The fields of chemistry and materials science are being revolutionized by machine learning (ML) and artificial intelligence (AI). iscientific.org For benzophenone research, these tools offer the potential to dramatically accelerate the discovery and optimization process. nih.gov ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new synthetic routes, suggesting optimal reagents and conditions for synthesizing compounds like this compound. nd.edu This predictive power can save significant time and resources in the laboratory.

Furthermore, AI can be employed in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. arxiv.org By feeding the structural information of a library of benzophenone analogues into a neural network, it is possible to build models that predict their biological activity, photophysical properties, or material characteristics. researchgate.net Such models could screen vast virtual libraries of potential derivatives of this compound to identify candidates with the most promising properties for specific applications before they are ever synthesized.

Table 3: Machine Learning Applications in Benzophenone Research

| ML Application | Description | Required Data | Potential Output |

|---|---|---|---|

| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways for a target molecule. | Large databases of known chemical reactions (e.g., USPTO dataset). ai-dd.eu | A ranked list of plausible, step-by-step synthetic routes. |

| Reaction Yield Prediction | ML models predict the yield of a reaction under specific conditions. | Experimental data including reactants, reagents, solvents, temperature, and yields. nd.edu | Optimized reaction conditions for maximizing product yield. |

Exploration of Novel Catalytic and Material Science Applications

Benzophenones are well-known for their use as photoinitiators in UV curing processes, where they initiate polymerization reactions upon exposure to ultraviolet light. researchgate.netbohrium.com The specific electronic properties conferred by the dimethyl and methoxy substituents on this compound may alter its UV absorption spectrum and its efficiency as a photoinitiator, opening avenues for its use in specialized applications like 3D printing and advanced coatings. researchgate.net

Beyond photochemistry, the benzophenone scaffold can be incorporated into larger molecular architectures. For instance, it could serve as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the carbonyl group and phenyl rings can coordinate with metal centers or link to other organic units. The resulting materials could have applications in gas storage, separation, or heterogeneous catalysis. Further research could also explore its potential as a bifunctional catalyst component, where the benzophenone moiety provides a specific interaction site or steric environment. researchgate.net

Comprehensive Mechanistic Understanding in Complex Chemical Systems

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations. For this compound, this involves studying both its synthesis and its subsequent reactions. The primary synthetic route, likely a Friedel-Crafts acylation, can be investigated to understand the regioselectivity and the influence of the electron-donating methyl and methoxy groups on the reactivity of the aromatic rings.

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate the energies of transition states, and predict the most likely mechanisms. mcmaster.ca These theoretical studies, when combined with experimental kinetic data, can provide a detailed picture of how reactions proceed at a molecular level. For example, in photochemical applications, mechanistic studies would focus on the nature of the excited triplet state, its lifetime, and its reactivity towards other molecules, which is critical for designing efficient photopolymerization systems. cdnsciencepub.commcmaster.ca

Q & A

Q. How do steric effects from dimethyl groups impact its reactivity in cross-coupling reactions?

- Methodology :

- Comparative synthesis : Substitute dimethyl groups with H or bulkier groups (e.g., tert-butyl) .

- Kinetic profiling : Monitor reaction rates via GC-MS to assess steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.